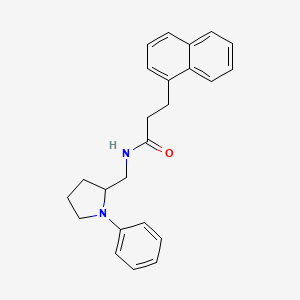

3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(naphthalen-1-yl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPP is a member of the cathinone family and has a molecular formula of C26H28N2O.

Scientific Research Applications

Naphthalene Derivatives in Medicinal Applications

Naphthalimide compounds, including those derived from naphthalene structures similar to the one , have shown extensive potential in medicinal applications. Their ability to interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds makes them suitable for developing anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant drugs. Some naphthalimide derivatives have reached clinical trials for their anticancer properties, and the research is expanding into areas such as artificial ion receptors, fluorescent probes, and cell imaging agents for biological species detection and understanding pharmacological properties (Gong et al., 2016).

Environmental Impact and Biodegradation of Naphthalene Derivatives

Polycyclic aromatic hydrocarbons (PAHs), such as naphthalene and its derivatives, are pollutants of great concern due to their potential toxicity, mutagenicity, and carcinogenicity. Microbial degradation represents a significant mechanism for the ecological recovery of PAH-contaminated sites. Research into microbial PAH catabolism has advanced understanding of the degradation pathways for naphthalene and higher molecular weight PAHs in bacteria and fungi, facilitating the development of bioremediation methods to enhance the recovery of contaminated sites (Peng et al., 2008).

Analytical Methods and Environmental Monitoring

Understanding the sources, exposures, and methods for evaluating polychlorinated naphthalenes (PCNs), which can be structurally related to the compound , is crucial for environmental monitoring and protection. Research in this area focuses on the sampling and analysis of PCNs in indoor, outdoor, and personal air to evaluate their concentrations and exposures due to their classification as possible human carcinogens. The findings contribute to planning source control measures and studying source-receptor relationships of these compounds (Jia & Batterman, 2010).

properties

IUPAC Name |

3-naphthalen-1-yl-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O/c27-24(16-15-20-10-6-9-19-8-4-5-14-23(19)20)25-18-22-13-7-17-26(22)21-11-2-1-3-12-21/h1-6,8-12,14,22H,7,13,15-18H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSVXEZTHOHRLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CCC3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(3-methoxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2391645.png)

![6-(Furan-2-ylmethyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391650.png)

![N1-cyclohexyl-N2-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2391652.png)

![(E)-3-(thiophen-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2391655.png)

![4-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2391661.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2391664.png)

![1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2391668.png)